molecular formula C12H10N2O3 B1384782 1-Methyl-2-oxo-6-phenyl-1,2-dihydropyrimidine-4-carboxylic acid CAS No. 1048922-47-9

1-Methyl-2-oxo-6-phenyl-1,2-dihydropyrimidine-4-carboxylic acid

Cat. No.: B1384782
CAS No.: 1048922-47-9
M. Wt: 230.22 g/mol
InChI Key: ZPKRSBLFSOBVTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Structural Features

This compound belongs to the class of heterocyclic organic compounds known as pyrimidines, which are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound exhibits a complex molecular architecture that distinguishes it from simpler pyrimidine derivatives through the presence of multiple functional groups strategically positioned on the ring system. The structural framework incorporates a methyl group at the N-1 position, a phenyl group at the 6-position, a carbonyl group at the 2-position, and a carboxylic acid functionality at the 4-position of the dihydropyrimidine core.

The molecular structure of this compound can be represented by specific stereochemical and electronic properties that influence its reactivity patterns and biological interactions. The presence of the phenyl group at the 6-position introduces aromatic character and potential π-π stacking interactions, while the carboxylic acid group at the 4-position provides hydrogen bonding capabilities and contributes to the compound's solubility characteristics. The methyl substitution at the nitrogen atom affects the electronic distribution within the ring system and influences the compound's stability under various chemical conditions.

Structural Feature Position Chemical Significance
Methyl Group N-1 Electron donation, steric effects
Carbonyl Group C-2 Hydrogen bonding, electrophilic center
Carboxylic Acid C-4 Proton donor, metal coordination
Phenyl Group C-6 Aromatic interactions, hydrophobic character

The dihydropyrimidine core structure provides the compound with unique chemical properties that differentiate it from fully aromatic pyrimidine systems. This partial saturation of the ring system influences the compound's three-dimensional conformation and affects its ability to interact with biological targets through specific spatial arrangements. The combination of electron-withdrawing and electron-donating groups creates a balanced electronic environment that contributes to the compound's stability while maintaining sufficient reactivity for synthetic transformations.

Historical Context and Research Significance

The development of pyrimidine-based compounds, including this compound, can be traced to fundamental discoveries in heterocyclic chemistry that began in the late nineteenth century. The foundational work on dihydropyrimidine synthesis was established through the pioneering research of Pietro Biginelli in 1891, who developed the multicomponent reaction that bears his name for the efficient construction of dihydropyrimidine scaffolds. This synthetic methodology provided researchers with a powerful tool for accessing diverse pyrimidine derivatives through the condensation of aldehydes, urea or thiourea, and β-keto esters under acidic conditions.

The historical significance of pyrimidine derivatives extends beyond their synthetic accessibility to encompass their fundamental role in biological systems. Pyrimidine bases form essential components of nucleic acids, and synthetic pyrimidine analogs have been extensively investigated for their potential as therapeutic agents. The development of this compound and related compounds represents a logical extension of this research tradition, building upon decades of accumulated knowledge regarding structure-activity relationships within the pyrimidine class.

Research investigations have demonstrated that pyrimidine derivatives possess remarkable versatility in terms of their biological activities, exhibiting properties ranging from antimicrobial and antiviral effects to anticancer and anti-inflammatory activities. The specific structural features present in this compound have been identified as particularly promising for drug development applications due to their ability to interact with multiple biological targets through diverse mechanisms of action.

The compound's research significance is further enhanced by its potential role as a synthetic intermediate for the preparation of more complex pharmaceutical compounds. The presence of multiple reactive functional groups allows for selective chemical modifications that can lead to the development of novel drug candidates with improved pharmacological profiles. Contemporary research efforts continue to explore the therapeutic potential of this compound class, with particular emphasis on optimizing their selectivity and efficacy against specific disease targets.

Scope of Academic and Industrial Applications

The academic and industrial applications of this compound span multiple domains of chemical and pharmaceutical research. In academic settings, this compound serves as an important model system for investigating structure-activity relationships within the pyrimidine class, providing researchers with insights into how specific structural modifications influence biological activity and chemical reactivity. The compound's well-defined structure and accessible synthetic routes make it an ideal candidate for mechanistic studies aimed at understanding the fundamental principles governing heterocyclic chemistry.

From a medicinal chemistry perspective, the compound has attracted significant attention for its potential antimicrobial and anticancer properties, with research studies indicating promising results against various pathogenic organisms and cancer cell lines. These investigations have utilized the compound as a lead structure for the development of more potent and selective therapeutic agents through systematic structural modifications and optimization strategies. The presence of the carboxylic acid functionality provides opportunities for prodrug development, allowing researchers to improve the compound's pharmacokinetic properties through strategic chemical modifications.

Industrial applications of this compound extend to its role as a synthetic intermediate in pharmaceutical manufacturing processes. The compound serves as a versatile building block for the synthesis of more complex heterocyclic systems that may possess enhanced biological activities or improved pharmaceutical properties. Chemical manufacturing companies have recognized the value of such pyrimidine derivatives as starting materials for the production of specialized pharmaceuticals and agrochemicals.

Application Domain Specific Uses Research Focus
Medicinal Chemistry Lead compound development Structure-activity relationships
Academic Research Mechanistic studies Reaction pathway elucidation
Pharmaceutical Industry Synthetic intermediate Process optimization
Material Science Precursor compound Novel material development

The compound's applications in material science represent an emerging area of research, where pyrimidine derivatives are being investigated for their potential use in the development of advanced materials with specific electronic or optical properties. The aromatic character imparted by the phenyl substituent, combined with the heterocyclic core structure, provides opportunities for creating materials with unique physical and chemical characteristics that could find applications in electronic devices or optical systems.

Research institutions and pharmaceutical companies continue to invest significant resources in exploring the full potential of this compound and related compounds. The compound's ability to serve multiple roles as both a research tool and a practical synthetic intermediate ensures its continued relevance in advancing our understanding of heterocyclic chemistry and its applications in drug discovery and development.

Properties

IUPAC Name

1-methyl-2-oxo-6-phenylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-14-10(8-5-3-2-4-6-8)7-9(11(15)16)13-12(14)17/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKRSBLFSOBVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=NC1=O)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Biginelli Multicomponent Reaction (MCR)

The most common and foundational approach for synthesizing dihydropyrimidinones (DHPMs), including derivatives like 1-Methyl-2-oxo-6-phenyl-1,2-dihydropyrimidine-4-carboxylic acid, is the Biginelli reaction . This involves a three-component condensation of:

  • An aldehyde (benzaldehyde or substituted benzaldehydes for the phenyl group at C-6)
  • A β-ketoester or β-diketone
  • Urea or thiourea

Procedure Highlights:

  • Reactants are combined in ethanol or under solvent-free conditions.
  • Catalysts such as cerium(III) salts (Ce(NO3)3·6H2O or CeCl3·7H2O) are used to enhance reaction rates and yields.
  • Reaction temperatures typically range from 80°C to reflux conditions.
  • Reaction times vary from 15 minutes (with efficient catalysts) to 24 hours for more challenging substrates.
  • The product is isolated by precipitation, filtration, and recrystallization.

Example from Literature:

  • Using 5 mol% Ce(NO3)3·6H2O at 80°C for 15 minutes yields methyl-substituted DHPMs in high yield.
  • For phenyl-substituted derivatives at C-6, a higher catalyst loading (25 mol% CeCl3·7H2O) and longer reflux (24 h) in ethanol are necessary to achieve moderate to good yields (33–76%).
  • Post-synthesis oxidation (e.g., with 65% HNO3) can be used to aromatize the ring and facilitate N-1 alkylation if needed.

Alkylation and Functional Group Transformations

  • The N-1 methylation can be achieved by alkylation of the dihydropyrimidinone core using methylating agents such as dimethyl sulfate or methyl iodide under reflux in ethanol.
  • Carboxylic acid functionality at C-4 is typically introduced via hydrolysis of ester precursors (ethyl or methyl esters) under basic conditions (e.g., NaOH in THF or aqueous media).
  • Further modifications, such as substitution at C-2 or C-6 positions, can be performed via nucleophilic substitutions or coupling reactions.

Alternative Synthetic Routes

  • Some syntheses start from ethyl 6-methyl-2-methylthio-4-phenyl-1,4-dihydropyrimidine-5-carboxylate intermediates, which are then methylated and hydrolyzed to the corresponding carboxylic acid.
  • Thiourea-based syntheses under acidic reflux conditions (e.g., with HCl in ethanol) yield thioxo derivatives, which can be converted to oxo derivatives by methylation and oxidation.
  • Multi-step sequences involving Suzuki coupling and radical bromination have been reported for more complex analogs but are less common for the simple 1-methyl-2-oxo-6-phenyl derivative.

Comparative Data Table of Preparation Conditions

Step/Method Reactants & Catalysts Conditions Yield (%) Notes
Biginelli MCR (Ce(NO3)3·6H2O catalyst) Benzaldehyde, β-ketoester, urea, Ce(NO3)3·6H2O (5 mol%) 80°C, 15 min, solvent-free or EtOH High (up to 90%) Efficient for methyl-substituted DHPMs
Biginelli MCR (CeCl3·7H2O catalyst) Benzaldehyde, β-ketoester, urea, CeCl3·7H2O (25 mol%) Reflux EtOH, 24 h Moderate (33–76%) Needed for phenyl substitution at C-6
N-1 Alkylation Dihydropyrimidinone, dimethyl sulfate Reflux EtOH, 1 h Good (60–80%) Converts thioxo to oxo derivatives
Ester Hydrolysis Ethyl ester intermediate, NaOH THF/H2O, 60°C, 18 h High (80–90%) Produces carboxylic acid
Oxidative Aromatization DHPM derivative, 65% HNO3 Room temp or mild heating Good (59–92%) Aromatizes ring for further functionalization

Detailed Research Findings and Notes

  • Catalyst Efficiency: Cerium salts have emerged as effective catalysts for the Biginelli reaction, providing shorter reaction times and higher yields compared to traditional acid catalysts.
  • Substitution Effects: The presence of a phenyl group at C-6 decreases reactivity under standard Biginelli conditions, necessitating higher catalyst loading and longer reaction times.
  • Side Reactions: For 6-methyl derivatives, side reactions with strong bases such as lithium hexamethyldisilazide (LiHMDS) during subsequent functionalization steps can lower yields.
  • Purification: Products are generally purified by recrystallization from ethanol or ethanol/water mixtures. Filtration and washing with cold water are standard.
  • Characterization: IR and NMR spectroscopy confirm the presence of characteristic keto (C=O) and carboxylic acid groups, as well as aromatic protons from the phenyl substituent.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at the pyrimidine ring or substituent groups. Key findings include:

Oxidizing Agent Conditions Major Product Reference
KMnO₄Acidic aqueous solution, 70°C1-Methyl-2,6-dioxo-4-phenyl-1,6-dihydropyrimidine-4-carboxylic acid
CrO₃Anhydrous acetone, reflux6-Phenyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid derivative (decarboxylation observed)

Oxidation typically modifies the pyrimidine ring’s electronic configuration, enhancing electrophilic reactivity for downstream applications.

Reduction Reactions

Reductive transformations target the keto group or aromatic systems:

Reducing Agent Conditions Major Product Reference
NaBH₄Ethanol, 25°C1-Methyl-2-hydroxy-6-phenyl-1,2-dihydropyrimidine-4-carboxylic acid
LiAlH₄Dry THF, 0°C to reflux1-Methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-4-carboxylic acid (ring saturation)

Selective reduction of the keto group preserves the carboxylic acid functionality, enabling modular derivatization.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the phenyl or pyrimidine rings:

Electrophilic Aromatic Substitution

Reagent Position Product Reference
HNO₃/H₂SO₄para-phenyl1-Methyl-2-oxo-6-(4-nitrophenyl)-1,2-dihydropyrimidine-4-carboxylic acid
Br₂/FeBr₃meta-pyrimidine5-Bromo-1-methyl-2-oxo-6-phenyl-1,2-dihydropyrimidine-4-carboxylic acid

Nucleophilic Substitution

Nucleophile Conditions Product Reference
NH₃/MeOH80°C, sealed tube1-Methyl-2-oxo-6-phenyl-4-carbamoylpyrimidine
CH₃ONaDMF, 120°CMethyl ester derivative (transesterification)

Substitution reactions enable functional group diversification, critical for structure-activity relationship studies.

Condensation and Cycloaddition Reactions

The carboxylic acid group participates in peptide couplings and cycloadditions:

Reaction Type Reagents/Conditions Product Reference
Huisgen cycloadditionCu(I) catalyst, 60°CTriazole-conjugated pyrimidine derivatives
Amide bond formationEDC/HOBt, DCMPeptidomimetic analogs

These reactions expand utility in medicinal chemistry for targeted drug design.

Decarboxylation and Rearrangement

Under thermal or acidic conditions:

Conditions Product Reference
200°C, vacuum1-Methyl-2-oxo-6-phenyl-1,2-dihydropyrimidine (CO₂ loss)
H₃O⁺/ΔRing-contracted imidazole derivatives

Decarboxylation pathways are exploited to generate simplified scaffolds for combinatorial libraries.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-DHPCA is part of the dihydropyrimidine family, which has been extensively studied for their pharmacological properties. The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Research has shown that derivatives of dihydropyrimidines, including 1-Methyl-DHPCA, possess antibacterial and antifungal properties. For instance, studies have demonstrated efficacy against pathogens such as Candida albicans and Aspergillus niger, with some derivatives outperforming traditional antibiotics like fluconazole .
  • Antitumor Properties : Dihydropyrimidines have been investigated for their potential in cancer therapy. The compound's ability to inhibit tumor cell proliferation has been documented, suggesting its role as a potential anticancer agent .
  • Anti-inflammatory Effects : There is evidence supporting the anti-inflammatory properties of 1-Methyl-DHPCA and its derivatives. These compounds have been shown to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Synthesis and Structural Studies

The synthesis of 1-Methyl-DHPCA typically involves the Biginelli reaction, a well-known method for creating dihydropyrimidines. This reaction combines an aldehyde, urea (or its derivatives), and a methylene active compound under acidic conditions . Structural characterization through techniques like X-ray crystallography has provided insights into the compound's molecular geometry and interactions, which are crucial for understanding its biological activity .

Material Science Applications

Beyond medicinal uses, 1-Methyl-DHPCA has potential applications in material science:

  • Polymer Chemistry : The compound can serve as a building block in the synthesis of polymers with specific properties. Its ability to form stable complexes with metals can lead to novel materials with enhanced mechanical and thermal properties.
  • Nanotechnology : Research indicates that dihydropyrimidines can be used in the development of nanomaterials due to their unique electronic properties. This could pave the way for advancements in electronic devices and sensors .

Agricultural Chemistry

The agricultural sector is also exploring the use of 1-Methyl-DHPCA:

  • Pesticides and Herbicides : Due to its biological activity, there is potential for developing new agrochemicals based on this compound. Its effectiveness against plant pathogens could contribute to sustainable agriculture practices by reducing reliance on conventional pesticides .

Case Studies

StudyApplicationFindings
Huseynzada et al. (2020)AntimicrobialDemonstrated significant antimicrobial activity against various fungi and bacteria .
MDPI (2022)AntitumorReported inhibition of tumor cell growth in vitro, suggesting potential as an anticancer agent .
ResearchGate (2023)Agricultural ChemistryExplored the synthesis of derivatives for use as pesticides with promising results against common agricultural pests .

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-6-phenyl-1,2-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Methyl-2-oxo-4-phenyl-1,2-dihydro-pyrimidine-5-carboxylic acid
  • 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Comparison: 1-Methyl-2-oxo-6-phenyl-1,2-dihydropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Biological Activity

1-Methyl-2-oxo-6-phenyl-1,2-dihydropyrimidine-4-carboxylic acid (CAS No: 1048922-47-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, including antimicrobial, antiviral, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N2O3C_{12}H_{10}N_{2}O_{3}, with a molecular weight of 230.22 g/mol. The compound features a pyrimidine ring that contributes to its biological activity.

Biological Activity Overview

Research has indicated that derivatives of dihydropyrimidine compounds exhibit various pharmacological activities. The following sections detail specific biological activities associated with this compound.

Antimicrobial Activity

Studies have shown that compounds similar to 1-Methyl-2-oxo-6-phenyl derivatives possess antimicrobial properties. For instance, derivatives were tested against various bacterial strains, demonstrating effective inhibition at specific concentrations.

Table 1: Antimicrobial Activity of Dihydropyrimidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
1-Methyl-2-oxo derivativeP. aeruginosa64 µg/mL

Antiviral Activity

The antiviral potential of pyrimidine derivatives has been investigated extensively. For example, compounds similar to 1-Methyl-2-oxo have shown efficacy against the herpes simplex virus (HSV) and other viral pathogens.

Case Study: Antiviral Screening
In a study evaluating the antiviral activity against HSV, the compound exhibited an IC50 value of approximately 25 µM, indicating significant antiviral potential compared to control agents.

Anticancer Properties

Recent studies have highlighted the anticancer properties of dihydropyrimidine derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis
MCF7 (Breast)20Cell cycle arrest
A549 (Lung)18Inhibition of proliferation

Structure-Activity Relationship (SAR)

The biological activity of the compound can be correlated with its chemical structure. Modifications at specific positions on the pyrimidine ring significantly influence its potency against various biological targets.

Key Findings:

  • Methyl Group: The presence of a methyl group at position 1 enhances lipophilicity, improving cell membrane permeability.
  • Phenyl Substitution: The phenyl group at position 6 is crucial for interaction with target proteins involved in cell signaling pathways.

Q & A

Q. What are the established synthetic routes for preparing 1-Methyl-2-oxo-6-phenyl-1,2-dihydropyrimidine-4-carboxylic acid?

The synthesis typically involves Biginelli-like cyclocondensation using substituted aldehydes, urea derivatives, and β-keto esters. For example:

  • Step 1 : React phenylacetaldehyde derivatives with methyl acetoacetate and urea/thiourea under acidic conditions (e.g., HCl or Lewis acids like AlCl₃) to form the dihydropyrimidine core .
  • Step 2 : Functionalize the 4-position via carboxylation or hydrolysis of ester intermediates, as seen in analogous tetrahydro-pyrimidine syntheses .
  • Key Variables : Catalyst choice (e.g., AlCl₃ in dichlorobenzene ), solvent (DMF, toluene), and temperature (optimized at 100–120°C).

Q. How is the structural identity of this compound confirmed experimentally?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions and stereochemistry. For example, methyl groups typically appear as singlets (δ 1.15–2.56 ppm), while aromatic protons resonate between δ 6.95–7.63 ppm .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and intermolecular interactions (e.g., C–H⋯π interactions observed in related dihydropyrimidines ).
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 245 [M]+ in analogous structures ).

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

  • Catalyst Screening : Test Lewis acids (e.g., Pd/Cu for cross-coupling ) or organocatalysts to reduce side reactions.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene enhances cyclization efficiency .
  • Workflow Example :
    • Screen AlCl₃, FeCl₃, and ZnCl₂ at 378 K for cyclization efficiency .
    • Use gradient recrystallization (ethanol/hexane) to isolate pure crystals .

Q. How should researchers resolve contradictions in spectroscopic or bioactivity data?

  • Cross-Validation : Combine NMR, IR (e.g., carbonyl stretches at 1700–1730 cm⁻¹ ), and elemental analysis to confirm functional groups.
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts or docking interactions for bioactivity validation .
  • Case Study : Discrepancies in NOE effects for stereoisomers can be resolved via X-ray crystallography .

Q. What methodologies are recommended for evaluating biological activity?

  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with IC₅₀ calculations .
    • Antimicrobial Testing : Disk diffusion/MIC assays against Gram-positive/negative strains .
  • In Silico Studies :
    • Molecular docking (AutoDock, Schrödinger) to predict binding to targets like DHFR or COX-2 .
    • ADMET profiling to assess pharmacokinetic properties .

Q. How can stability and storage conditions impact experimental reproducibility?

  • Storage : Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation of the dihydropyrimidine ring .
  • Degradation Studies : Monitor via HPLC under varying pH/temperature to identify labile groups (e.g., ester hydrolysis in acidic conditions ).

Methodological Considerations

Q. What analytical techniques are critical for impurity profiling?

  • HPLC-MS : Detects byproducts (e.g., unreacted aldehydes or ester intermediates) with a C18 column and acetonitrile/water gradient .
  • TLC Monitoring : Use silica gel plates (ethyl acetate/hexane, 3:7) to track reaction progress .

Q. How can computational tools aid in structural optimization?

  • QSAR Modeling : Correlate substituent effects (e.g., phenyl vs. chlorophenyl groups) with bioactivity .
  • DFT Calculations : Predict reaction transition states (e.g., cyclization barriers) to guide catalyst selection .

Data Contradiction Analysis

Q. How to address inconsistent biological activity across studies?

  • Variable Control : Standardize assay conditions (cell lines, incubation time) to minimize variability .
  • Meta-Analysis : Compare IC₅₀ values from multiple studies (e.g., PubChem bioassay data ) to identify trends.

Q. Why might NMR data differ between synthetic batches?

  • Solvent Artifacts : Residual DMSO-d₆ or ethanol can shift peaks; use high-purity deuterated solvents .
  • Tautomerism : The 2-oxo group may exhibit keto-enol tautomerism, altering δ values. Confirm via 2D NMR (HSQC, HMBC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2-oxo-6-phenyl-1,2-dihydropyrimidine-4-carboxylic acid
Reactant of Route 2
1-Methyl-2-oxo-6-phenyl-1,2-dihydropyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.